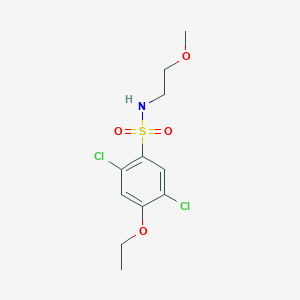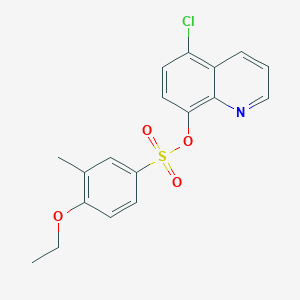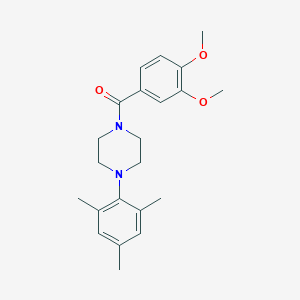
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide family. It is a white crystalline powder that is odorless and tasteless. Diclazuril has been widely used in veterinary medicine as an antiprotozoal drug to treat coccidiosis in poultry, swine, and other animals. It has also been studied for its potential use in human medicine.
科学研究应用
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. Coccidiosis is a common disease that affects poultry, swine, and other animals, causing significant economic losses in the livestock industry. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be highly effective in preventing and treating coccidiosis in animals. It works by inhibiting the development of the parasite in the host's intestinal tract.
In addition to its veterinary applications, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential use in human medicine. It has been shown to have antiparasitic activity against several species of protozoa, including Toxoplasma gondii, which causes toxoplasmosis in humans. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been investigated for its potential use in the treatment of other parasitic diseases such as malaria and leishmaniasis.
作用机制
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the mitochondrial electron transport chain in the parasite, leading to a decrease in ATP production and ultimately the death of the parasite. It has also been suggested that 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide may interfere with the synthesis of DNA and RNA in the parasite.
Biochemical and physiological effects:
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have minimal toxicity in animals and humans. In animals, it is rapidly absorbed and metabolized, with the majority of the drug excreted in the feces. In humans, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be well-tolerated, with no serious adverse effects reported.
实验室实验的优点和局限性
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in lab experiments. It is highly effective against coccidia and other protozoa, making it a valuable tool for studying these parasites. It is also relatively easy to synthesize and purify, making it readily available for research.
However, there are also some limitations to the use of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. It has a narrow spectrum of activity, and may not be effective against all species of coccidia or other protozoa. In addition, the exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is the development of new formulations of the drug for use in humans. Another area of research is the investigation of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide's potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, which could lead to the development of new drugs with similar activity against parasites.
合成方法
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as sodium carbonate or triethylamine. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
属性
产品名称 |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO4S |
分子量 |
328.2 g/mol |
IUPAC 名称 |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-18-10-6-9(13)11(7-8(10)12)19(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3 |
InChI 键 |
QSLWPQWGTPFCDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)








